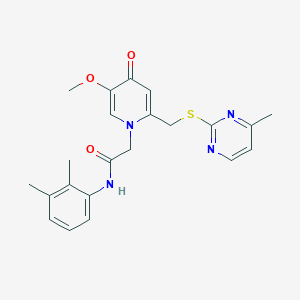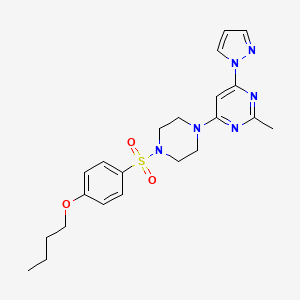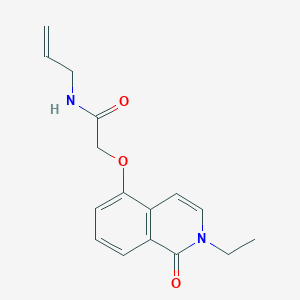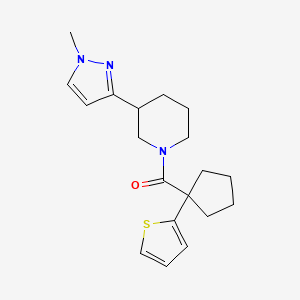![molecular formula C13H14O2 B3002849 2-(3-Phenyl-1-bicyclo[1.1.1]pentanyl)acetic acid CAS No. 2304561-34-8](/img/structure/B3002849.png)
2-(3-Phenyl-1-bicyclo[1.1.1]pentanyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(3-Phenyl-1-bicyclo[1.1.1]pentanyl)acetic acid" is a structurally unique molecule that incorporates a bicyclo[1.1.1]pentane (BCP) core. BCPs are of significant interest in medicinal chemistry due to their potential as bioisosteres for phenyl and tert-butyl groups, which can improve the physicochemical properties of drug candidates .
Synthesis Analysis
The synthesis of BCP derivatives has been a challenging endeavor due to the strain within the BCP framework. However, recent studies have reported various methods to synthesize BCP analogs. For instance, a practical metal-free homolytic aromatic alkylation protocol has been developed for the synthesis of 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid, which could potentially be adapted for the synthesis of related BCP compounds . Additionally, a selective synthesis of 2,2-difluorobicyclo[1.1.1]pentanes has been achieved via difluorocarbene insertion, which may inspire future synthetic approaches for ortho/meta-substituted BCPs . Furthermore, the synthesis of enantioenriched α-chiral BCPs has been reported, demonstrating the possibility of introducing stereogenic centers adjacent to the BCP core .
Molecular Structure Analysis
The molecular structure of BCP derivatives has been characterized using various techniques. For example, the X-ray diffraction method has been used to confirm the exact positions of halogen atoms in polyhalogenated BCPs . The room-temperature X-ray structure of an N-Boc-protected derivative of 3-aminobicyclo[1.1.1]pentanecarboxylic acid revealed the interbridgehead distance and the orientation of the carboxyl group relative to the BCP cage .
Chemical Reactions Analysis
BCP derivatives undergo a range of chemical reactions. Radical chlorination has been shown to be highly selective for BCPs, allowing for the introduction of up to four chlorine atoms without damaging the strained cage . This selectivity is crucial for the functionalization of BCPs and the development of new derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of BCP derivatives are influenced by their unique structure. The acidity constants (pKa) of bridge-halogenated BCPs have been measured and calculated, showing excellent agreement with predictions from Density Functional Theory (DFT) methods . These pKa values are critical for understanding the reactivity and potential biological activity of BCP derivatives. Additionally, the strain energy associated with successive chlorination of BCPs has been calculated, highlighting the impact of substituents on the stability of the BCP framework .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- 2-Phenylbicyclo[1.1.1]pentane derivatives, like 2-(3-Phenyl-1-bicyclo[1.1.1]pentanyl)acetic acid, have been synthesized using simple procedures. Studies have explored their conversion to various derivatives, including amines, nitro derivatives, and phenyl ketones, highlighting their versatility in organic synthesis (Wiberg, Ross, Isbell, & Mcmurdie, 1993).
- These compounds have been studied for their acidity and pKa values, providing insights into their chemical reactivity and potential applications in various chemical reactions (Wiberg, 2002).
Bioisosteres and Drug Design
- Bicyclo[1.1.1]pentanes, such as this compound, are effective bioisosteres for aromatic rings, tert-butyl groups, and alkynes. Their incorporation into pharmaceutical compounds can improve physicochemical properties and metabolic stability (Hughes et al., 2019).
- The bicyclo[1.1.1]pentane motif has been used in drug candidates to replace phenyl, tert-butyl, and alkynyl fragments, thereby improving drug candidate properties (Auberson et al., 2017).
Novel Synthetic Methods
- Innovative synthetic methods have been developed for the preparation of bicyclo[1.1.1]pentane derivatives. These methods have broadened the scope of compounds that can be synthesized and have potential implications for the development of new pharmaceuticals and materials (Kanazawa & Uchiyama, 2018).
Potential in Medicinal Chemistry
- Bicyclo[1.1.1]pentanes are highly valued in medicinal chemistry as bioisosteres for phenyl rings or tert-butyl groups. They offer opportunities to create drug-like molecules with desirable properties like good passive permeability and high aqueous solubility (Kanazawa, Maeda, & Uchiyama, 2017).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(3-phenyl-1-bicyclo[1.1.1]pentanyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c14-11(15)6-12-7-13(8-12,9-12)10-4-2-1-3-5-10/h1-5H,6-9H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEENEKWYRYNUJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C3=CC=CC=C3)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(6-Chloropyridin-3-yl)-2,2-difluoroethyl]prop-2-enamide](/img/structure/B3002769.png)



![2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)benzonitrile](/img/structure/B3002774.png)

![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2,4-dichlorobenzenecarboxylate](/img/structure/B3002778.png)

![(5E)-3-methyl-5-[(4-phenylpiperazin-1-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B3002780.png)

![3-[1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl]chromen-2-one](/img/structure/B3002785.png)
![(E)-2-cyano-N-cyclohexyl-3-[3-methoxy-4-[2-(4-methylanilino)-2-oxoethoxy]phenyl]prop-2-enamide](/img/structure/B3002786.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B3002789.png)